H-Tyr-Lys-OH
Overview
Description
The compound H-Tyr-Lys-OH is a dipeptide composed of tyrosine and lysine. Tyrosine is an amino acid that plays a crucial role in protein synthesis and various metabolic pathways, while lysine is essential for protein synthesis, enzyme function, and hormone production. The combination of these two amino acids in the form of a dipeptide has significant implications in biochemical research and potential therapeutic applications .
Mechanism of Action
Target of Action
H-Tyr-Lys-OH is a dipeptide that has been identified as a biomarker for AJH-1 . It has a good binding affinity to angiotensin-converting enzyme (ACE) , which plays a crucial role in the renin-angiotensin system that regulates blood pressure.
Mode of Action
It is known that the tyrosine (tyr) residue in the peptide is a primary target for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of Tyr in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process .
Biochemical Pathways
It is found in the active sites of numerous enzymes and plays an important role in protein-protein and protein-ligand interactions . Tyr is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .
Pharmacokinetics
This product is easily hydrolyzed by running the reaction in the presence of a small amount of water (5%), hence posing no further complications .
Result of Action
The hyperoxidation of the tyr residue in the peptide can lead to the scission of the n-terminal amide bond of tyr, generating a c-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, each Tyr residue is expected to be embedded in a distinct microenvironment within the protein structure, thus rendering the region-selective protein modification achievable .
Biochemical Analysis
Biochemical Properties
H-Tyr-Lys-OH has a good binding affinity with angiotensin-converting enzyme (ACE) . The phenol functionality in the side chain of Tyr allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .
Cellular Effects
Given its interaction with ACE, it may influence cell function by modulating the activity of this enzyme .
Molecular Mechanism
These modifications can alter the activity of the proteins in which they are present, potentially influencing gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, tyrosine, to the resin. Subsequent amino acids, such as lysine, are added one by one through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Lys-OH: undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxidized forms of tyrosine back to their original state.
Substitution: The phenolic hydroxyl group of tyrosine can undergo substitution reactions, such as nitration or phosphorylation.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is commonly used for the selective oxidation of tyrosine residues.
Substitution: Nitration of tyrosine can be achieved using nitric acid under acidic conditions.
Major Products Formed
Scientific Research Applications
H-Tyr-Lys-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in enzyme-substrate interactions and protein-protein interactions.
Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications.
Comparison with Similar Compounds
H-Tyr-Lys-OH: can be compared with other dipeptides such as H-Lys-Phe-Lys-OH and H-Tyr-Tyr-OH :
H-Lys-Phe-Lys-OH:
H-Tyr-Tyr-OH: Contains two tyrosine residues, which enhances its ability to participate in oxidative reactions and protein interactions.
This compound: is unique due to the presence of both tyrosine and lysine, allowing it to participate in a diverse range of biochemical processes and interactions .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c16-8-2-1-3-13(15(21)22)18-14(20)12(17)9-10-4-6-11(19)7-5-10/h4-7,12-13,19H,1-3,8-9,16-17H2,(H,18,20)(H,21,22)/t12-,13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLHUMAVONBBEZ-STQMWFEESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315960 | |
Record name | L-Tyrosyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54925-88-1 | |
Record name | L-Tyrosyl-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54925-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tyrosyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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